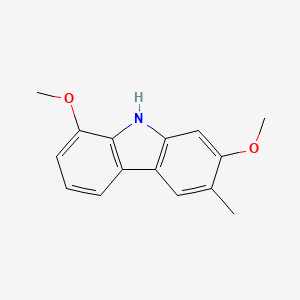
1,7-Dimethoxy-6-methyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dimethoxy-6-methyl-9H-carbazole is a chemical compound belonging to the carbazole family. Carbazoles are a class of organic compounds known for their three-ring system, which includes a pyrrole ring fused on either side to benzene rings. This particular compound is characterized by the presence of two methoxy groups at positions 1 and 7, and a methyl group at position 6 on the carbazole core. Carbazoles have garnered significant attention due to their versatile applications in various fields, including organic electronics, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethoxy-6-methyl-9H-carbazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole cyclization of suitable precursors in the presence of glacial acetic acid and concentrated hydrochloric acid can yield carbazole derivatives . Another method involves the use of palladium-catalyzed reactions, which enable the formation of carbazole structures through intermolecular amination and intramolecular direct arylation .
Industrial Production Methods
Industrial production of carbazole derivatives often involves scalable and efficient synthetic routes. For example, the use of magnetically recoverable palladium nanocatalysts supported on green biochar has been shown to enable efficient palladium-catalyzed tandem reactions for the one-pot synthesis of carbazoles from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation . This method offers a significant reduction in reaction times and excellent compatibility with different functional groups.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethoxy-6-methyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-3,6-dione, while reduction can produce this compound-3-ol. Substitution reactions can introduce various functional groups, leading to derivatives with different properties and applications .
Scientific Research Applications
1,7-Dimethoxy-6-methyl-9H-carbazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1,7-Dimethoxy-6-methyl-9H-carbazole involves its interaction with specific molecular targets and pathways. For example, carbazole derivatives have been shown to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism . Additionally, these compounds can modulate oxidative stress pathways, reducing cellular damage and inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
1,7-Dimethoxy-6-methyl-9H-carbazole can be compared with other similar carbazole derivatives, such as:
3,6-Dimethoxy-9H-carbazole: Similar in structure but with methoxy groups at positions 3 and 6.
9-Methyl-9H-carbazole: Lacks the methoxy groups but has a methyl group at position 9.
2,3-Dimethoxy-9H-carbazole: Methoxy groups at positions 2 and 3.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for various applications in research and industry .
Properties
CAS No. |
82463-77-2 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1,7-dimethoxy-6-methyl-9H-carbazole |
InChI |
InChI=1S/C15H15NO2/c1-9-7-11-10-5-4-6-13(17-2)15(10)16-12(11)8-14(9)18-3/h4-8,16H,1-3H3 |
InChI Key |
BOWHMVWINBRMRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)NC3=C2C=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


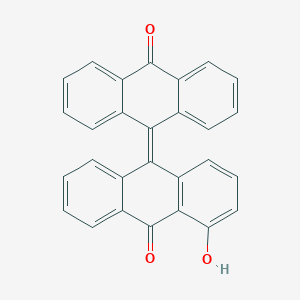

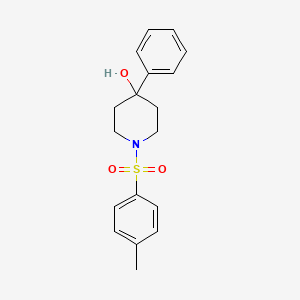
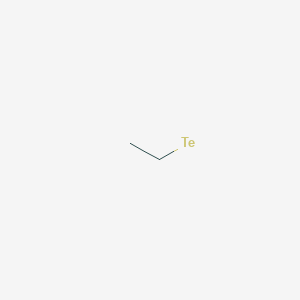
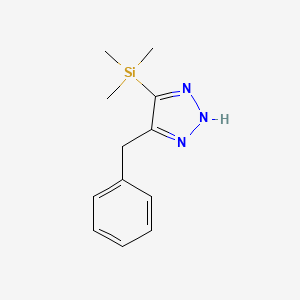

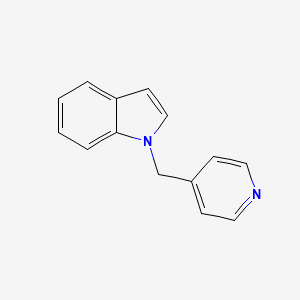
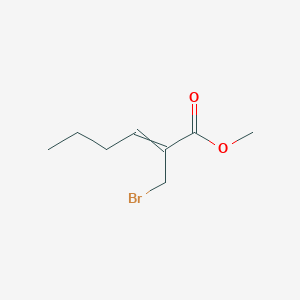
![2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran](/img/structure/B14417610.png)
![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)
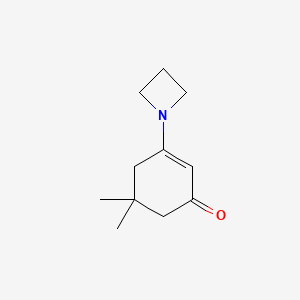
![1,7-Diazabicyclo[5.3.2]dodecane](/img/structure/B14417620.png)
![2H-Thiireno[e][1,3]benzodioxole](/img/structure/B14417633.png)
![1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane](/img/structure/B14417639.png)
